2-(2-Cyclopentylethyl)morpholine

Description

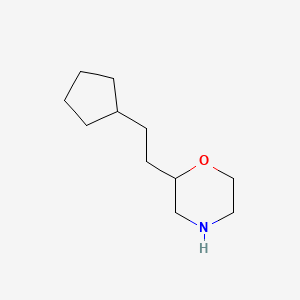

Structure

3D Structure

Properties

Molecular Formula |

C11H21NO |

|---|---|

Molecular Weight |

183.29 g/mol |

IUPAC Name |

2-(2-cyclopentylethyl)morpholine |

InChI |

InChI=1S/C11H21NO/c1-2-4-10(3-1)5-6-11-9-12-7-8-13-11/h10-12H,1-9H2 |

InChI Key |

ZUBOXEHTWJXDLO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CCC2CNCCO2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 2 Cyclopentylethyl Morpholine

Precursor Synthesis and Building Block Strategies

The synthesis of 2-(2-Cyclopentylethyl)morpholine relies heavily on the efficient preparation of its constituent precursors. These strategies involve the separate synthesis of the morpholine (B109124) and cyclopentylethyl moieties, which are later combined.

Synthesis of 4-(2-Chloroethyl)morpholine Intermediates

A crucial intermediate in the synthesis is 4-(2-chloroethyl)morpholine. This compound is typically synthesized from 2-morpholinoethan-1-ol. In a common procedure, 2-morpholinoethan-1-ol is treated with thionyl chloride in a solvent like dichloromethane (B109758) (DCM). chemicalbook.com The reaction is often initiated at a low temperature (0 °C) and then heated to around 40 °C. chemicalbook.com The use of a catalytic amount of N,N-dimethyl-formamide (DMF) can facilitate the reaction. chemicalbook.com An alternative method involves the neutralization of N-(2-chloroethyl)morpholine hydrochloride with an aqueous base, such as sodium hydroxide (B78521), followed by extraction. academicjournals.org Another approach describes dissolving N-chloroethyl morpholine hydrochloride in water and adding a sodium hydroxide solution to generate the free base. prepchem.com

| Starting Material | Reagents | Solvent | Yield | Reference |

| 2-morpholinoethan-1-ol | Thionyl chloride, DMF (cat.) | Dichloromethane | 74% | chemicalbook.com |

| N-(2-chloroethyl)morpholine hydrochloride | Sodium hydroxide | Water/Dichloromethane | 86% | academicjournals.org |

| N-chloroethyl morpholine hydrochloride | Sodium hydroxide | Water/Toluene | - | prepchem.com |

Preparation of 2-Cyclopentylethanamine and Related Cyclopentylethyl Precursors

2-Cyclopentylethanamine is another key precursor. This compound is commercially available and serves as a reactant in the synthesis of various molecules. chemicalbook.comnih.govsigmaaldrich.com It is recognized for its utility in the discovery of substituted benzamides that act as allosteric modulators for the follicle-stimulating hormone (FSH) receptor. chemicalbook.com The synthesis of related substituted cyclopentanamine derivatives can be achieved through processes that are commercially viable and suitable for industrial-scale production. google.com

Derivation from Cyclopentylethanol

Cyclopentylethanol, specifically 2-cyclopentylethanol, is a valuable starting material for introducing the cyclopentylethyl group. smolecule.comevitachem.comguidechem.com This secondary alcohol can be synthesized through various methods, including the reduction of cyclopentyl ketones or the Grignard reaction of a cyclopentyl-derived reagent with ethylene (B1197577) oxide. evitachem.com For instance, cyclopentyl magnesium bromide can react with ethylene oxide, followed by hydrolysis, to produce 2-cyclopentylethanol. evitachem.com Another route involves the reaction of cyclopentene (B43876) with carbon monoxide and hydrogen (hydroformylation) to form aldehydes, which are then reduced to the alcohol. evitachem.com

Direct Synthesis Routes to this compound

Direct synthesis routes aim to construct the final molecule in a single key step, often by combining the pre-formed precursors.

Reductive Amination Approaches for Morpholine Derivatives

Reductive amination is a powerful method for forming carbon-nitrogen bonds and can be applied to the synthesis of morpholine derivatives. wikipedia.orgmasterorganicchemistry.com This reaction typically involves the condensation of an amine with a carbonyl compound to form an imine, which is then reduced to the corresponding amine. wikipedia.org While direct reductive amination between morpholine and a ketone can be challenging due to the lower nucleophilicity of morpholine, various reducing agents and conditions can be employed. reddit.comfrontiersin.org Common reducing agents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which can selectively reduce the intermediate imine. masterorganicchemistry.com Catalytic hydrogenation over platinum, palladium, or nickel catalysts is also a viable method. wikipedia.org

| Amine | Carbonyl Compound | Reducing Agent | Key Features |

| Morpholine | Aldehyde/Ketone | NaBH3CN, NaBH(OAc)3, H2/Catalyst | Controlled formation of C-N bonds, avoids over-alkylation. wikipedia.orgmasterorganicchemistry.com |

Nucleophilic Substitution Reactions with Morpholine Ring Systems

Nucleophilic substitution reactions provide a direct pathway to couple the cyclopentylethyl moiety with the morpholine ring. researchgate.netacs.orgacs.orgorganic-chemistry.org In this approach, a nucleophilic morpholine attacks an electrophilic cyclopentylethyl precursor. For example, the reaction of morpholine with a cyclopentylethyl halide or sulfonate can lead to the formation of this compound. The nitrogen atom of the morpholine ring acts as the nucleophile. researchgate.netacs.org The efficiency of such reactions can be influenced by the nature of the leaving group on the cyclopentylethyl precursor and the reaction conditions, such as solvent and temperature.

A specific example of a related nucleophilic substitution involves the reaction of morpholine with chloroacetyl chloride in the presence of triethylamine (B128534) to form 4-(2-chloroacetyl)morpholine. jocpr.com This intermediate can then undergo further substitution reactions. Similarly, morpholine can react with the sodium salt of 1,2-naphthoquinone-4-sulfonic acid under alkaline conditions. researchgate.net

Annulation Strategies for Substituted Morpholines

Annulation, or ring-forming, strategies are a cornerstone of heterocyclic synthesis. For the construction of the morpholine ring in this compound, several methodologies can be envisioned, starting from acyclic precursors that already contain the cyclopentylethyl moiety.

One potential strategy involves the cyclization of an appropriately substituted amino alcohol. For instance, a precursor such as 1-(cyclopentyl)-4-((2-hydroxyethyl)amino)butan-2-ol could undergo intramolecular cyclization. This can be achieved under acidic conditions or through the use of dehydrating agents. A general and efficient method for the synthesis of substituted morpholines from 1,2-amino alcohols has been reported, utilizing a sequence of coupling, cyclization, and reduction reactions with α-haloacid chlorides. researchgate.net Another modern approach involves the use of ethylene sulfate (B86663) as a two-carbon electrophile for the conversion of 1,2-amino alcohols to morpholines in a one or two-step, redox-neutral protocol. organic-chemistry.orgchemrxiv.org This method has been shown to be effective for a variety of substituted 1,2-amino alcohols, including those with primary amines, which would yield an N-unsubstituted morpholine ready for further derivatization. chemrxiv.orgchemrxiv.org

Palladium-catalyzed hydroamination is another powerful tool for the synthesis of substituted morpholines. nih.gov This key step can be used in a stereoselective synthesis of 2,5-disubstituted and 2,3,5-trisubstituted morpholines from carbamate-protected aziridines. unige.ch The selective attack of an unsaturated alcohol nucleophile on the aziridine, followed by palladium-catalyzed hydroamination of the resulting aminoalkene, can yield the desired morpholine as a single diastereomer. unige.ch

Furthermore, rhodium(II)-catalyzed reactions of N-protected morpholines with α-diazo-β-ketoesters have been shown to produce 18-membered ring diaza macrocycles through an oxonium ylide intermediate. unige.ch This highlights the potential for complex annulation strategies involving morpholine scaffolds.

Chemo- and Regioselectivity Considerations in Synthesis

The synthesis of this compound requires careful control of chemo- and regioselectivity. When starting from precursors with multiple reactive sites, directing the reaction to the desired position is crucial.

For instance, in the synthesis of morpholines from 1,2-amino alcohols and epoxides, the regioselectivity of the epoxide ring-opening by the amine is a key consideration. rroij.com The use of catalysts can influence whether the amine attacks the more or less substituted carbon of the epoxide. Similarly, in palladium-catalyzed carboamination reactions to form morpholines, the regioselectivity of the aminopalladation step determines the substitution pattern of the final product. nih.gov

When introducing the cyclopentylethyl group onto a pre-formed morpholine, for example, via a Grignard reaction with a 2-formylmorpholine, the chemoselectivity of the Grignard reagent is paramount. The reagent must preferentially attack the aldehyde carbonyl group without reacting with the morpholine nitrogen or other functional groups that might be present on the molecule. organic-chemistry.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.orgyoutube.com

The Wittig reaction offers another pathway where an aldehyde, such as 2-formylmorpholine, can be reacted with a phosphorus ylide to form an alkene, which can then be reduced to the desired alkyl substituent. libretexts.orgorganic-chemistry.orgmnstate.edumasterorganicchemistry.comwikipedia.org The chemoselectivity of the Wittig reaction is generally high for aldehydes and ketones. masterorganicchemistry.com

Catalytic Approaches in the Synthesis of Morpholine Adducts

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Several catalytic approaches are applicable to the synthesis of this compound and its derivatives.

Asymmetric hydrogenation of unsaturated morpholines, catalyzed by transition metal complexes, provides a powerful method for establishing stereocenters. For instance, a bisphosphine-rhodium catalyst has been successfully employed for the asymmetric hydrogenation of 2-substituted dehydromorpholines, affording chiral morpholines in high yields and enantioselectivities. nih.govrsc.org This approach could be used to synthesize enantiomerically pure this compound if a suitable unsaturated precursor is available.

Palladium-catalyzed reactions are also widely used in the synthesis of substituted morpholines. nih.gov For example, a palladium-catalyzed hydroamination reaction is a key step in the stereoselective synthesis of 2,5-disubstituted morpholines. unige.ch Furthermore, palladium catalysts can be used for N-arylation of the morpholine nitrogen. nih.gov

The N-alkylation of morpholines with alcohols can be achieved using a CuO–NiO/γ–Al2O3 catalyst in a gas-solid phase reaction. researchgate.netakjournals.comresearchgate.net This method is applicable to various low-carbon primary alcohols and could potentially be adapted for the introduction of the cyclopentylethyl group or other substituents on the morpholine nitrogen. researchgate.netresearchgate.net

The table below summarizes some catalytic approaches relevant to the synthesis of substituted morpholines.

| Catalytic System | Reaction Type | Substrate Scope | Ref. |

| Bisphosphine-Rhodium | Asymmetric Hydrogenation | 2-Substituted Dehydromorpholines | nih.govrsc.org |

| Palladium Catalyst | Hydroamination | Carbamate-protected Aziridines | unige.ch |

| CuO–NiO/γ–Al2O3 | N-Alkylation with Alcohols | Morpholine and primary alcohols | researchgate.netakjournals.comresearchgate.net |

Synthesis of Structurally Related Analogues for Comparative Studies

To explore the structure-activity relationships of this compound, the synthesis of structurally related analogues is essential. This can involve modifications to the cyclopentylethyl side chain, variations in the substitution pattern of the morpholine ring, or the incorporation of the entire moiety into larger molecular architectures.

The cyclopentylethyl group can be modified to investigate the impact of size, shape, and flexibility on the properties of the molecule. For example, the cyclopentyl ring could be replaced with other cycloalkyl groups (e.g., cyclobutyl, cyclohexyl) or with aromatic rings. The ethyl linker could be shortened or lengthened, or replaced with other functional groups.

A plausible synthetic route to introduce variations at this position would be through a Grignard reaction with a 2-formylmorpholine precursor. organic-chemistry.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.orgyoutube.com A variety of Grignard reagents can be prepared from the corresponding alkyl or aryl halides and magnesium metal. libretexts.org

Alternatively, a Wittig reaction could be employed, where different phosphorus ylides react with 2-formylmorpholine to introduce a range of unsaturated side chains, which can then be hydrogenated to the desired alkyl groups. libretexts.orgorganic-chemistry.orgmnstate.edumasterorganicchemistry.comwikipedia.org

The morpholine ring itself can be substituted at various positions to create a diverse set of analogues. N-alkylation or N-arylation of the morpholine nitrogen is a common modification. nih.govresearchgate.netakjournals.comresearchgate.netasianpubs.org For instance, N-methylation can be achieved using dimethyl carbonate as a green methylating agent. asianpubs.org

Substituents can also be introduced at other positions on the morpholine ring. For example, a four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been described, with the key step being a palladium-catalyzed carboamination reaction. nih.gov This methodology allows for the synthesis of a variety of substituted morpholines, including fused bicyclic derivatives. nih.gov

The following table presents some examples of reactions used to modify the morpholine ring.

| Reaction | Position of Modification | Reagents | Ref. |

| N-Alkylation | Nitrogen | Alcohols, CuO–NiO/γ–Al2O3 catalyst | researchgate.netakjournals.comresearchgate.net |

| N-Methylation | Nitrogen | Dimethyl Carbonate | asianpubs.org |

| Carboamination | C-3, C-5 | Amino alcohols, Aryl/Alkenyl halides, Pd catalyst | nih.gov |

| Reductive Amination | Nitrogen | Aldehydes/Ketones, Reducing agent | nih.govnih.gov |

The this compound moiety can be incorporated into larger, hybrid molecules to create compounds with novel properties. Morpholine derivatives have been coupled with other heterocyclic systems, such as quinolines and pyrimidines, to generate hybrid molecules with potential biological activity. researchgate.netnih.gov

For instance, a series of quinoline-based morpholine-1,2,3-triazole hybrids have been synthesized via a click reaction between a 2-morpholinoquinoline-3-methyl propargyl ether and various aryl azides. researchgate.net Similarly, pyrimidine-morpholine hybrid compounds have been synthesized through a two-step process involving the reaction of benzyl (B1604629) bromides with 3-methyl-6-chlorouracil, followed by reaction with morpholine. nih.gov

The synthesis of morpholine-containing macrocycles has also been reported, for example, through the Rh(II)-catalyzed condensation of N-protected morpholines with α-diazo-β-ketoesters. unige.ch These examples demonstrate the versatility of the morpholine scaffold in the construction of complex molecular architectures.

Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Methods for Compound Identity and Structure Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms, molecular weight, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule, including its stereochemistry. Both ¹H and ¹³C NMR would be critical for the characterization of 2-(2-Cyclopentylethyl)morpholine.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the morpholine (B109124) ring, the ethyl linker, and the cyclopentyl group. Based on data from analogous 2-substituted morpholines, the chemical shifts can be predicted. For instance, in 2-methylmorpholine, the methyl protons appear as a doublet, and the morpholine ring protons resonate in specific regions. For this compound, the protons on the morpholine ring adjacent to the nitrogen and oxygen atoms would show characteristic multiplets. The ethyl linker protons would likely appear as complex multiplets, and the cyclopentyl protons would also produce a series of overlapping multiplets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. For this compound, distinct signals would be expected for each carbon atom. By comparing with the known chemical shifts of morpholine and substituted cyclopentanes, the approximate positions of these signals can be estimated. The carbons of the morpholine ring typically appear in the range of 45-75 ppm. The carbons of the cyclopentylethyl substituent would be observed in the aliphatic region of the spectrum.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Morpholine C2-H | Multiplet | ~70-75 |

| Morpholine C3, C5 Protons | Multiplets | ~45-50 (C3), ~66-70 (C5) |

| Morpholine C6 Protons | Multiplets | ~66-70 |

| Ethyl -CH₂- (adjacent to morpholine) | Multiplet | ~35-40 |

| Ethyl -CH₂- (adjacent to cyclopentyl) | Multiplet | ~30-35 |

| Cyclopentyl Protons | Multiplets | ~25-30 |

Note: The predicted chemical shifts are estimates based on the analysis of structurally similar compounds and general NMR principles. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns. For this compound (C₁₁H₂₁NO), the expected molecular weight is approximately 183.30 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 183. The fragmentation of the molecule would likely proceed through several characteristic pathways, including cleavage of the cyclopentylethyl side chain and fragmentation of the morpholine ring. Common fragmentation patterns for morpholine derivatives involve the loss of small neutral molecules and the formation of stable carbocations.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Predicted Fragment | Interpretation |

| 183 | [C₁₁H₂₁NO]⁺ | Molecular Ion (M⁺) |

| 100 | [C₅H₁₀NO]⁺ | Cleavage of the ethyl-cyclopentyl bond |

| 86 | [C₄H₈NO]⁺ | Fragmentation of the morpholine ring |

| 83 | [C₆H₁₁]⁺ | Cyclopentylmethyl cation |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | Further fragmentation products |

Note: The predicted m/z values and fragments are based on common fragmentation pathways for morpholine and alkyl-substituted cyclic compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H, C-N, C-O, and N-H (if present as a secondary amine) bonds.

Interactive Data Table: Predicted Infrared Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretch (if secondary amine) | Morpholine N-H |

| 2960-2850 | C-H stretch | Aliphatic (cyclopentyl and ethyl) |

| 1470-1450 | C-H bend | Aliphatic (CH₂) |

| 1260-1000 | C-N stretch | Amine |

| 1140-1070 | C-O-C stretch | Ether |

Note: The predicted IR absorption bands are based on characteristic frequencies for the functional groups present in the molecule.

Chromatographic Separation and Purity Determination Methods

Chromatographic techniques are essential for separating the components of a mixture and determining the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used methods for this purpose.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Profiling

HPLC is a versatile technique for the separation, identification, and quantification of compounds in a mixture. For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this method, a nonpolar stationary phase (such as C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

The retention time of this compound would depend on the specific chromatographic conditions, including the column, mobile phase composition, flow rate, and temperature. Due to its relatively nonpolar cyclopentylethyl group, it would be expected to have a longer retention time compared to the parent morpholine molecule under reversed-phase conditions. Purity is determined by integrating the peak area of the main component and any impurities, which would appear as separate peaks.

Interactive Data Table: Illustrative HPLC Method Parameters for 2-Alkyl-Substituted Morpholines

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Detector | UV (at a low wavelength, e.g., 210 nm) or Mass Spectrometer |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Note: These are typical starting conditions and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC) for Volatility and Impurity Assessment

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is expected to be sufficiently volatile for GC analysis. In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase.

A nonpolar or moderately polar capillary column would likely be suitable for the analysis of this compound. The retention time in GC is primarily dependent on the compound's volatility and its affinity for the stationary phase. The presence of volatile impurities can be readily detected and quantified. For enhanced identification, GC is often coupled with a mass spectrometer (GC-MS), which provides mass spectra of the eluting peaks.

Interactive Data Table: Illustrative GC Method Parameters for 2-Alkyl-Substituted Morpholines

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 250 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Note: These are general GC parameters and would need to be optimized for the specific analysis of this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a novel compound like this compound, this technique would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and torsional angles.

The process involves growing a single, high-quality crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision.

For morpholine-containing compounds, X-ray crystallography can reveal important conformational details of the morpholine ring, which typically adopts a chair conformation. sciencepublishinggroup.commdpi.com In the case of this compound, this analysis would also elucidate the spatial relationship and orientation of the cyclopentylethyl substituent relative to the morpholine ring. This information is critical for understanding the molecule's steric and electronic properties.

Key Data Obtainable from X-ray Crystallography:

| Parameter | Description | Significance for this compound |

| Crystal System and Space Group | Describes the symmetry of the crystal lattice. | Provides fundamental information about the packing of molecules in the solid state. |

| Unit Cell Dimensions | The lengths of the sides and the angles of the unit cell. | Defines the basic repeating unit of the crystal structure. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the unit cell. | Allows for the complete reconstruction of the molecular structure. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. | Confirms the connectivity of the atoms and provides insight into the nature of the chemical bonds. |

| Torsional Angles | The dihedral angles between four consecutively bonded atoms. | Describes the conformation of the molecule, including the puckering of the morpholine and cyclopentane rings. |

| Intermolecular Interactions | Non-covalent interactions such as hydrogen bonds and van der Waals forces. | Reveals how molecules are arranged and interact with each other in the crystal lattice. |

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

Hyphenated analytical techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the structural elucidation and purity assessment of organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC would separate the compound from any impurities based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, which can be used for structural identification.

The mass spectrum would show the molecular ion peak (M+), corresponding to the intact molecule, confirming its molecular weight. The fragmentation pattern would offer clues about the different structural motifs within the molecule, such as the morpholine ring and the cyclopentylethyl side chain. By analyzing these fragments, the structure of the parent molecule can be pieced together. GC-MS is also a highly sensitive method for quantifying the purity of a sample by comparing the peak area of the main compound to the areas of any impurity peaks. nih.govresearchgate.netnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

For compounds that are not sufficiently volatile or are thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. mdpi.com In LC-MS, the compound is first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The eluent from the LC column is then introduced into the mass spectrometer.

Tandem mass spectrometry (MS/MS) adds another layer of structural information. nih.gov In an LC-MS/MS experiment, a specific ion (typically the molecular ion) of the target compound is selected in the first mass analyzer, fragmented through collision with an inert gas, and the resulting fragment ions are then analyzed in a second mass analyzer. This process, known as collision-induced dissociation (CID), provides detailed structural information that is highly specific to the compound of interest. europeanpharmaceuticalreview.com

For this compound, LC-MS/MS could be used to:

Confirm the molecular weight with high accuracy.

Generate a characteristic fragmentation pattern to confirm the identity of the compound.

Quantify the compound in complex matrices with high sensitivity and selectivity. nifc.gov.vnnifc.gov.vn

Identify and characterize any impurities present in the sample, even at trace levels.

Typical Data from Hyphenated Techniques:

| Technique | Data Output | Information Gained for this compound |

| GC-MS | Retention Time | A characteristic time for the compound to elute from the GC column, used for identification. |

| Mass Spectrum | Provides the molecular weight and a fragmentation pattern that serves as a molecular fingerprint. | |

| Peak Area | Proportional to the amount of the compound, used for purity assessment and quantification. | |

| LC-MS/MS | Retention Time | A characteristic time for the compound to elute from the LC column. |

| Precursor Ion (MS1) | Accurate mass of the molecular ion, confirming the elemental composition. | |

| Product Ion Spectrum (MS2) | Fragmentation pattern of the selected precursor ion, providing detailed structural information. | |

| Limit of Detection (LOD) and Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably detected and quantified. nifc.gov.vn |

Computational and Theoretical Investigations of 2 2 Cyclopentylethyl Morpholine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

There is a notable absence of specific research applying quantum chemical calculations to 2-(2-Cyclopentylethyl)morpholine.

Density Functional Theory (DFT) for Molecular Orbitals and Energetics

No specific Density Functional Theory (DFT) studies on this compound have been found in the public domain. Such studies would be valuable for understanding the molecule's electronic properties, including the energies of its frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its reactivity and kinetic stability. For other morpholine-containing compounds, DFT has been used to analyze their geometric and electronic structures. For instance, a study on 4-Acetylmorpholine utilized DFT with the B3LYP/6-31++G(d,p) basis set to investigate its optimized geometry and thermodynamic properties. researchgate.net This type of analysis, if applied to this compound, could elucidate the influence of the cyclopentylethyl substituent on the electronic characteristics of the morpholine (B109124) ring.

Conformation Analysis and Stereoisomerism

Detailed conformational analysis and studies on the stereoisomerism of this compound are not present in the current body of scientific literature. The presence of a chiral center at the 2-position of the morpholine ring and the flexible cyclopentylethyl side chain suggests that the molecule can exist in various conformations and as different stereoisomers. A thorough conformational search and analysis would be necessary to identify the most stable, low-energy conformations, which are essential for understanding its biological activity and interactions with molecular targets.

Molecular Modeling and Docking Studies

Specific molecular modeling and docking studies for this compound are not documented in available research.

Ligand-Protein Interaction Predictions

There are no published studies predicting the interaction of this compound with specific protein targets. Molecular docking is a computational technique frequently used to predict the binding mode of a ligand within the active site of a protein. For other morpholine derivatives, docking studies have been instrumental in understanding their mechanism of action. mdpi.com For example, molecular docking has been used to predict the binding interactions of morpholine-substituted tetrahydroquinoline derivatives with the mTOR active site. mdpi.com Similar investigations for this compound would require a specific biological target to be identified.

Binding Affinity Estimation to Molecular Targets

In the absence of identified biological targets and docking studies, there are no estimations of the binding affinity of this compound to any molecular targets. Binding affinity is a critical parameter in drug discovery and is often calculated using computational methods following molecular docking.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Analysis

While general Structure-Activity Relationship (SAR) studies on morpholine-containing compounds exist, a specific Quantitative Structure-Activity Relationship (QSAR) or detailed SAR analysis for a series of compounds including this compound is not available.

The morpholine moiety is recognized as a versatile pharmacophore, and its presence can significantly influence the pharmacological activity of a molecule. nih.gov SAR studies on various series of morpholine derivatives have revealed how different substituents on the morpholine ring and other parts of the molecule can modulate their biological activity. mdpi.comnih.gov For instance, in a series of morpholine-substituted tetrahydroquinoline derivatives, SAR analysis highlighted the impact of substituents on the benzamide (B126) moiety on their cytotoxic activity. mdpi.com

QSAR studies involve the use of statistical methods to correlate the chemical structure with biological activity. nih.gov This type of analysis, if conducted on a series of analogues of this compound, could lead to mathematical models that predict the biological activity of new derivatives and guide the design of more potent compounds.

Elucidating the Role of the Cyclopentylethyl Moiety in Biological Interactions

The cyclopentylethyl moiety is a significant structural feature of this compound, and its presence is predicted to heavily influence the compound's interaction with biological targets. This influence can be understood through several key physicochemical and structural contributions.

The primary contribution of the cyclopentylethyl group is its significant lipophilicity. In medicinal chemistry, lipophilicity is a critical parameter that governs a molecule's ability to cross biological membranes, such as the blood-brain barrier, and to interact with hydrophobic pockets within protein targets. The cyclopentyl ring, being a non-polar hydrocarbon structure, is expected to favorably engage with hydrophobic amino acid residues in a receptor's binding site through van der Waals forces. This type of interaction is a fundamental driver of ligand-receptor binding affinity.

Furthermore, the ethyl linker provides a degree of conformational flexibility, allowing the cyclopentyl group to orient itself optimally within a binding pocket to maximize these hydrophobic interactions. The specific length and nature of this linker are crucial in positioning the lipophilic cyclopentyl group in a region that is complementary to the target's topology.

The cyclopentyl group itself is not a simple, flat structure. It adopts a puckered conformation, typically an "envelope" or "twist" form, to minimize steric strain. This three-dimensional shape can be crucial for fitting into a specifically shaped binding pocket, potentially offering a degree of selectivity for a particular receptor over others. Computational studies on other molecules containing cyclic alkyl groups have demonstrated that the conformational restriction imposed by the ring can lead to a more favorable entropic contribution to binding affinity compared to a more flexible, linear alkyl chain.

Correlation of Structural Descriptors with Predicted Activities

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to correlate a molecule's structural or physicochemical properties with its biological activity. While no specific QSAR models for this compound have been published, we can predict which descriptors would be most influential based on its structure.

For a molecule like this compound, key structural descriptors would include:

Lipophilicity (logP): As discussed, this is expected to be a dominant factor. A higher logP value, contributed significantly by the cyclopentylethyl group, would generally correlate with increased membrane permeability and binding to hydrophobic targets.

Molecular Weight (MW): This fundamental property influences various pharmacokinetic parameters.

Topological Polar Surface Area (TPSA): This descriptor is related to the polar atoms (in this case, the oxygen and nitrogen of the morpholine ring) and is a good predictor of a molecule's ability to permeate cell membranes.

Number of Rotatable Bonds: The ethyl linker contributes to the number of rotatable bonds, which influences conformational flexibility and the entropic cost of binding.

Hydrogen Bond Donors and Acceptors: The morpholine ring contains a hydrogen bond acceptor (the oxygen and nitrogen atoms) and, if protonated, a hydrogen bond donor (the nitrogen). These are critical for specific interactions with biological targets.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C11H21NO |

| Molecular Weight | 183.29 g/mol |

| XLogP3 | 2.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 183.16231432 g/mol |

| Topological Polar Surface Area | 12.47 Ų |

| Heavy Atom Count | 13 |

| Complexity | 148 |

Note: These values are computationally predicted and have not been experimentally verified.

Molecular Dynamics Simulations for Conformational Landscape and Target Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and their dynamic interactions with biological targets. vcclab.org While specific MD simulations for this compound are not available, we can hypothesize the types of insights such studies would provide.

More advanced MD simulations would involve placing the molecule in the binding site of a putative biological target, such as a GPCR. northwestern.edu These simulations could:

Predict the binding pose: Determine the most stable orientation of the molecule within the binding pocket.

Analyze intermolecular interactions: Identify the specific amino acid residues that interact with the cyclopentylethyl moiety and the morpholine ring, and quantify the strength and duration of these interactions (e.g., hydrogen bonds, hydrophobic contacts).

Assess binding stability: Evaluate how strongly the molecule is bound and whether it remains stably in the binding pocket over time.

Explore the role of water: Understand how water molecules mediate the interaction between the ligand and the receptor.

By observing the dynamic interplay between this compound and its target, MD simulations could provide a detailed, atomistic understanding of the structural basis of its activity and guide the design of new analogs with improved properties.

No Publicly Available Research Data for this compound in Specified Biological Applications

Following a comprehensive review of publicly accessible scientific literature, no specific research data was found for the chemical compound This compound pertaining to the requested biological and pharmacological research applications. Extensive searches were conducted to locate studies on its potential enzyme inhibitory effects, receptor modulatory actions, and its in vitro or non-human in vivo activities related to antimicrobial, anticancer, anti-inflammatory, or analgesic properties.

The search results yielded numerous studies on various other molecules containing a morpholine ring, highlighting the broad interest in this chemical scaffold for drug discovery. nih.govresearchgate.netnih.govnih.gov Research has explored morpholine derivatives in contexts such as:

Enzyme Inhibition : Studies have investigated different morpholine-containing compounds as inhibitors of enzymes like cholinesterases mdpi.com, carbonic anhydrase, and mTOR. nih.govmdpi.com

Receptor Modulation : Certain complex morpholine derivatives have been assessed for their effects on molecular targets such as α-adrenoceptors and serotonin (B10506) receptors. nih.govnih.gov

Antimicrobial Activity : A variety of morpholine-based structures, including 5-arylideneimidazolones and benzothiazines, have been evaluated for antibacterial and antifungal properties. nih.govresearchgate.netgoogle.com

Anticancer Research : The antiproliferative effects of diverse morpholine derivatives, such as functionalized cyclopentenones and tetrahydroquinolines, have been a subject of scientific inquiry. mdpi.comucl.ac.uk

Anti-inflammatory Properties : Thiophene-based morpholine compounds have been examined for potential anti-inflammatory activity. nih.gov

However, none of these publications specifically name or provide data for This compound . This indicates that, within the public domain, this specific compound has not been the subject of published research in the outlined areas of biological and pharmacological application. The compound may exist as a synthetic intermediate, a part of a proprietary chemical library not disclosed in public literature, or it may not have been synthesized or studied for these particular biological purposes.

Therefore, an article detailing the specific biological and pharmacological research applications of This compound as requested cannot be generated due to the absence of available scientific data.

Biological and Pharmacological Research Applications Excluding Human Clinical Data and Safety/dosage

In Vitro and In Vivo (Non-Human Model) Biological Activity Assessment

Other Preclinical Research Avenues (e.g., otoprotection in model organisms)

While direct research on the otoprotective effects of 2-(2-Cyclopentylethyl)morpholine is not extensively documented in publicly available literature, the broader class of morpholine (B109124) derivatives has been investigated for various therapeutic properties. The morpholine scaffold is recognized for its potential in developing novel therapeutic agents. e3s-conferences.org This foundational interest in morpholine-containing compounds suggests that the potential of this compound in specific preclinical models, such as those for otoprotection, warrants further investigation. The exploration of morpholine derivatives in other therapeutic areas, such as anticancer and anti-inflammatory applications, underscores the versatility of this chemical structure. researchgate.netsci-hub.se

Mechanistic Studies of Biological Action at the Cellular and Subcellular Level

Understanding the precise mechanisms through which this compound exerts its biological effects is a critical area of ongoing research.

Investigation of Cellular Pathways and Signaling Cascades

The morpholine ring is a key pharmacophore in many biologically active compounds, influencing their interaction with cellular targets. acs.org Research into morpholine derivatives has often focused on their ability to modulate various signaling pathways. For instance, certain morpholine-containing compounds have been studied as inhibitors of pathways like the mTOR pathway, which is crucial in cell growth and proliferation. acs.orgmdpi.com While specific studies on this compound's impact on cellular pathways are not detailed, the known involvement of the morpholine moiety in interacting with biological targets suggests that its effects are likely mediated through specific signaling cascades. The structural characteristics of the morpholine ring, including its ability to form hydrogen bonds, can contribute to its binding affinity and activity at various receptors and enzymes. researchgate.netacs.org

Study of Intracellular Localization and Distribution

Comparative Biological Activity of this compound with Related Morpholine Derivatives

The biological activity of morpholine derivatives can be significantly influenced by the nature of the substituents on the morpholine ring. nih.gov Comparative studies are essential to understand the structure-activity relationships (SAR) within this class of compounds.

Research on various morpholine derivatives has revealed a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. e3s-conferences.orgresearchgate.netnih.gov For example, studies on morpholine-substituted tetrahydroquinoline derivatives have shown potent cytotoxicity against cancer cell lines, with the specific substituents on the molecule greatly influencing the activity. mdpi.com

Below is a data table summarizing the biological activities of various morpholine derivatives from the literature, which can serve as a reference for contextualizing the potential activities of this compound.

| Compound/Derivative Class | Biological Activity Investigated | Key Findings | Reference |

| Morpholine-acetamide derivatives | Anticancer, Carbonic anhydrase inhibition | Significant inhibitory activity against carbonic anhydrase and proliferation of ovarian cancer cell lines. | nih.gov |

| Morpholine-substituted tetrahydroquinolines | Anticancer (mTOR inhibition) | Potent and selective cytotoxicity against various cancer cell lines. | mdpi.com |

| 1-(2,5-dimethoxyphenyl)-2-aminoethanol and morpholine analogues | Adrenergic activity | Exhibited both alpha-stimulating and alpha-blocking activity, depending on the specific compound. | nih.gov |

| General Morpholine Derivatives | Various (anticancer, anti-inflammatory, etc.) | The morpholine moiety is a versatile scaffold for developing therapeutic agents with diverse biological activities. | e3s-conferences.orgresearchgate.net |

This table illustrates the broad spectrum of biological activities associated with the morpholine scaffold and underscores the potential for this compound to exhibit interesting pharmacological properties that warrant further preclinical investigation.

Future Perspectives and Emerging Research Directions

Design and Synthesis of Novel 2-(2-Cyclopentylethyl)morpholine Analogues with Enhanced Specificity

The development of novel analogues of this compound with improved specificity is a key area of future research. The morpholine (B109124) moiety is often integral to a compound's pharmacophore, contributing to its affinity for a wide range of receptors and enzymes. nih.gov By strategically modifying the cyclopentylethyl side chain and the morpholine ring itself, researchers can fine-tune the molecule's interaction with specific biological targets.

Future efforts will likely focus on creating derivatives with enhanced selectivity to minimize off-target effects and improve therapeutic outcomes. This can be achieved through techniques such as bioisosteric replacement, where parts of the molecule are swapped with other groups that have similar physical or chemical properties, and by introducing conformational constraints to lock the molecule into a specific bioactive shape. The synthesis of C-substituted morpholine derivatives is of particular interest as these compounds are found in various biologically active natural products. researchgate.net

Development of Advanced Methodologies for the Efficient Synthesis of Complex Derivatives

The synthesis of morpholine and its derivatives has been an area of continuous innovation. researchgate.netjchemrev.com Recent advancements include stereoselective syntheses and the use of transition metal catalysis. researchgate.net Future research will likely focus on developing even more efficient and "green" synthetic routes. chemrxiv.org This includes one-pot reactions, multicomponent reactions, and flow chemistry approaches to streamline the synthesis of complex morpholine derivatives. organic-chemistry.orgresearchgate.net

A notable recent development is a one or two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and tBuOK. chemrxiv.orgorganic-chemistry.org This method has shown promise for the synthesis of a variety of substituted morpholines. chemrxiv.org Further exploration of photocatalytic methods and the use of novel catalysts are expected to yield more versatile and scalable synthetic strategies. organic-chemistry.org The development of methods for the synthesis of enantiopure cis-3,5-disubstituted morpholines remains a challenge and an area of active research. e3s-conferences.org

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis is becoming increasingly crucial in drug discovery. mdpi.comnih.gov For this compound analogues, computational tools can be employed to predict how structural modifications will affect their binding affinity and pharmacokinetic properties. mdpi.com Molecular docking and molecular dynamics simulations can provide insights into the interactions between the morpholine derivatives and their target proteins, guiding the design of more potent and selective compounds. mdpi.comnih.gov

Structure-activity relationship (SAR) studies, which correlate the chemical structure of a compound with its biological activity, will continue to be a vital component of the design process. e3s-conferences.org By combining computational predictions with experimental validation, researchers can accelerate the discovery and optimization of new therapeutic agents based on the this compound scaffold. nih.gov

Exploration of Additional Research Applications in Chemical Biology and Material Science

While the primary focus for morpholine derivatives has been in pharmaceuticals, their unique properties also make them attractive for applications in other scientific fields. e3s-conferences.org In chemical biology, morpholine-based compounds can be used as chemical probes to study biological processes. researchgate.net The morpholine scaffold can be incorporated into larger molecules to modulate their properties, such as solubility and cell permeability. mdpi.com

In material science, morpholine derivatives show promise as components in the development of advanced materials. e3s-conferences.org Their applications could include roles as curing agents, stabilizers, and cross-linking agents in polymers and resins. e3s-conferences.org The versatility of the morpholine ring as a solvent and catalyst in various chemical reactions further expands its potential utility in industrial processes. e3s-conferences.org The development of morpholine-based building blocks is also crucial for the synthesis of artificial oligomers, peptide foldamers, and other bio-based materials. researchgate.netrawdatalibrary.net

Addressing Challenges in the Derivatization and Application of Morpholine Scaffolds

Despite the widespread use of the morpholine scaffold, challenges remain in its derivatization and application. One key challenge is achieving regioselective and stereoselective synthesis of complex morpholine derivatives. nih.gov The development of robust and generalizable synthetic methods to control the substitution pattern on the morpholine ring is an ongoing area of research. researchgate.net

Another challenge lies in fully understanding and predicting the influence of the morpholine moiety on the pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.gov While the morpholine ring is often introduced to improve properties like solubility and metabolic stability, its impact can be complex and context-dependent. nih.govnih.gov Furthermore, the degradation of polymer-based scaffolds containing morpholine derivatives can be influenced by various environmental and external factors, which needs to be carefully considered in applications like tissue engineering. nih.gov Overcoming these challenges will require a multidisciplinary approach, combining advances in synthetic chemistry, computational modeling, and biological evaluation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.